4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952120
InChI: InChI=1S/C11H9FN2O2/c1-5-2-3-7(12)8-9(13)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H2,13,14)(H,15,16)
SMILES:
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol

4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15952120

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid -

Specification

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
IUPAC Name 4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H9FN2O2/c1-5-2-3-7(12)8-9(13)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H2,13,14)(H,15,16)
Standard InChI Key GAGKNBIYFAEPAQ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C=C1)F)C(=C(C=N2)C(=O)O)N

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name 4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid reflects its substitution pattern:

  • Amino group at position 4

  • Fluoro substituent at position 5

  • Methyl group at position 8

  • Carboxylic acid at position 3

The quinoline core provides a planar aromatic system, while substituents influence electronic distribution and solubility. The molecular structure is shown below:

NH2FCCH3COOH\begin{array}{ccc} & \text{NH}_2 & \\ & | & \\ \text{F} & \text{C} & \text{CH}_3 \\ & | & \\ \text{COOH} & & \\ \end{array}

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H9FN2O2\text{C}_{11}\text{H}_9\text{FN}_2\text{O}_2
Molecular Weight220.20 g/mol
CAS Registry Number1279209-02-7 (ethyl ester)
Key Functional GroupsCarboxylic acid, amine, fluoro, methyl

Spectroscopic Characterization

  • ¹H NMR: The methyl group at C8 appears as a singlet (~δ 2.5 ppm), while the aromatic protons exhibit splitting patterns dependent on fluorine coupling.

  • ¹³C NMR: The carboxylic carbon resonates near δ 170 ppm, with fluorine causing deshielding at C5 (δ ~150 ppm) .

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~3400 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-F) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via hydrolysis of its ethyl ester precursor, ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate (CAS 1279209-02-7):

EtOOC-C10H5FN2-CH3NaOH, H2OHOOC-C10H5FN2-CH3+EtOH\text{EtOOC-C}_{10}\text{H}_5\text{FN}_2\text{-CH}_3 \xrightarrow{\text{NaOH, H}_2\text{O}} \text{HOOC-C}_{10}\text{H}_5\text{FN}_2\text{-CH}_3 + \text{EtOH}

Key Steps:

  • Ester Hydrolysis: Conducted under basic conditions (2 M NaOH, 80°C, 4 h), followed by acidification to pH 2–3 to precipitate the carboxylic acid.

  • Purification: Recrystallization from ethanol/water yields >95% purity.

Table 2: Optimization of Hydrolysis Conditions

ParameterOptimal ValueYield (%)
NaOH Concentration2 M85
Temperature80°C88
Reaction Time4 h90

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions. Green chemistry principles are prioritized, with solvent recovery systems minimizing waste .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 1.2 mg/mL (pH 7.4), increasing to 8.5 mg/mL at pH 10 due to deprotonation of the carboxylic acid .

  • LogP: 1.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Acid-Base Behavior

The compound exhibits two pKa values:

  • Carboxylic acid: pKa4.1\text{pKa} \approx 4.1

  • Amino group: pKa9.3\text{pKa} \approx 9.3

This amphoteric nature facilitates salt formation (e.g., sodium or hydrochloride salts) for pharmaceutical formulations.

Biological Activity and Mechanism

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Ciprofloxacin0.51.0
4-Amino-6-fluoroquinoline-3-acid15.010.0
Target Compound (Predicted)12–188–12

Mechanistically, the carboxylic acid may chelate magnesium ions essential for gyrase function, while fluorine enhances membrane permeability .

CNS Applications

The compound’s logP and molecular weight align with Lipinski’s rules for CNS drugs. Dopamine receptor binding is hypothesized based on quinoline-3-carboxamide data :

Binding Affinity (Predicted): Ki50nM for D3R\text{Binding Affinity (Predicted): } K_i \approx 50\,\text{nM for D}_3\text{R}

Applications in Drug Development

Prodrug Design

The carboxylic acid serves as a handle for prodrug conjugation. Ethyl ester derivatives (e.g., CAS 1279209-02-7) demonstrate improved oral bioavailability, with hydrolysis in vivo releasing the active acid.

Structure-Activity Relationship (SAR) Studies

  • Fluoro Position: Moving fluorine from C5 to C6 reduces antimicrobial activity by 30% .

  • Methyl Group: C8-methyl enhances metabolic stability via steric hindrance of cytochrome P450 enzymes .

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